2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane

monomer handling processability cyclotetrasiloxane physical state

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane is a mixed dimethyl-diphenyl cyclotetrasiloxane (often abbreviated as diphenyl-D4) possessing a defined 3:1 molar ratio of dimethylsiloxane (D) to diphenylsiloxane (DPh) units within a single eight-membered ring. It is a clear liquid at moderate temperatures (density 1.06 g/cm³, boiling point 353.9 °C), distinguishing it from both the highly volatile octamethylcyclotetrasiloxane (D4) and the high-melting octaphenylcyclotetrasiloxane (P4).

Molecular Formula C18H28O4Si4
Molecular Weight 420.8 g/mol
CAS No. 1693-44-3
Cat. No. B154245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
CAS1693-44-3
Molecular FormulaC18H28O4Si4
Molecular Weight420.8 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C
InChIInChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(22-25(5,6)20-23,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3
InChIKeyBOIFXPDTOHPTOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane (CAS 1693-44-3): A Single-Source Monomer for Controlled Dimethyl-Diphenyl Copolysiloxanes


2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane is a mixed dimethyl-diphenyl cyclotetrasiloxane (often abbreviated as diphenyl-D4) possessing a defined 3:1 molar ratio of dimethylsiloxane (D) to diphenylsiloxane (DPh) units within a single eight-membered ring [1]. It is a clear liquid at moderate temperatures (density 1.06 g/cm³, boiling point 353.9 °C), distinguishing it from both the highly volatile octamethylcyclotetrasiloxane (D4) and the high-melting octaphenylcyclotetrasiloxane (P4) [2]. This monomer is primarily valued as a precursor for copoly(dimethylsiloxane/diphenylsiloxane) materials with precisely regulated microstructure and phenyl content [3].

Workflow Ring-opening polymerization to copolysiloxanes
Selection Single-source monomer with fixed 3:1 D:DPh ratio
Context Precisely regulated microstructure and phenyl content

Why Physical Blends of D4 and P4 Cannot Substitute for 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane


Attempting to replace 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane with a physical mixture of octamethylcyclotetrasiloxane (D4) and octaphenylcyclotetrasiloxane (P4) introduces three critical liabilities: (i) the copolymerization of D4 and P4 yields a statistical distribution of mixed cyclosiloxanes with variable D/DPh content rather than a single, compositionally uniform monomer, leading to compositional drift and microstructural heterogeneity in the final copolymer [1]; (ii) the differing ring-opening polymerization kinetics of D4 versus P4 make it challenging to reproducibly achieve a specific D:DPh ratio batch-to-batch [2]; (iii) the physical properties of the mixed-monomer feed—combining a low-boiling liquid (D4, bp 175 °C) with a high-melting solid (P4, mp 197 °C)—complicate handling, metering, and storage relative to the single-component liquid target compound. These issues translate directly into irreproducible polymer thermal properties, optical characteristics, and mechanical performance.

1 D4/P4 physical blends produce statistical cyclosiloxane distributions, causing compositional drift.
2 Differing ring-opening kinetics between D4 and P4 hinder reproducible D:DPh ratio control.
3 Mixed liquid/solid feed complicates handling, metering, and storage vs. single liquid monomer.

Quantitative Differentiation Evidence for 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane Against Key Analogs


Liquid Handling at Moderate Temperature vs. Solid Octaphenylcyclotetrasiloxane (P4)

Unlike octaphenylcyclotetrasiloxane (P4, CAS 546-56-5), which is a crystalline solid requiring melting at 196–198 °C for liquid transfer, 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane is a clear, free-flowing liquid at 80 °C . This eliminates the need for heated transfer lines and melt-processing equipment, reducing energy input and the risk of thermal degradation during monomer handling.

Liquid handling
Data to verify
Clear liquid at 80 °C; P4 requires melting at ~197 °C
Avoids heated transfer lines and melt-processing equipment.
Supplier data; validate for specific handling setup.
monomer handling processability cyclotetrasiloxane physical state

Substantially Higher Boiling Point and Lower Volatility Compared to Octamethylcyclotetrasiloxane (D4)

2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane exhibits a boiling point approximately 178 °C higher than that of octamethylcyclotetrasiloxane (D4, CAS 556-67-2) [1]. At 760 mmHg, the target compound boils at 353.9 °C, whereas D4 boils at 175–176 °C. The corresponding vapor pressure of the target is significantly lower (calculated as 0.0 ± 0.8 mmHg at 25 °C), minimizing evaporative monomer loss during vacuum-assisted or elevated-temperature polymerization processes.

Volatility
Head-to-head
bp 353.9 °C (vs. 175 °C for D4); vapor pressure ~0 mmHg at 25 °C
Reduces evaporative monomer loss during high-temperature processing.
NIST data; pressure calculated.
volatility boiling point thermal processing evaporative loss

Fixed 3:1 Dimethyl-to-Diphenyl Ratio Guarantees Copolymer Compositional Uniformity

Acid- or base-catalyzed ring-opening polymerization (ROP) of 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane yields a copoly(dimethylsiloxane/diphenylsiloxane) in which the ratio of D units to DPh units is identical to that of the starting monomer—exactly 3:1—as confirmed by ¹H and ²⁹Si NMR [1]. In contrast, anionic copolymerization of a physical mixture of D4 and P4 produces a complex distribution of mixed cyclosiloxanes with varying [(CH₃)₂SiO]ₙ[(C₆H₅)₂SiO]ₘ compositions, as demonstrated by gas-liquid chromatography [2]. The single-source monomer eliminates the compositional drift inherent to two-monomer copolymerization systems where reactivity ratios differ from unity.

Composition fidelity
Head-to-head
Copolymer D:DPh ratio = 3:1, identical to monomer (²⁹Si NMR)
Supports batch-to-batch compositional uniformity.
ROP with triflic acid or P₄-t-Bu; D4/P4 blends yield statistical distributions.
copolymer composition microstructure control compositional drift NMR spectroscopy

Enhanced Thermal Stability of Resulting Copolymers vs. Polydimethylsiloxane (PDMS)

Copolymers prepared from 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane maintain thermal stability at least to 400 °C under nitrogen, as measured by thermogravimetric analysis (TGA) [1]. This represents a dramatic improvement over unmodified polydimethylsiloxane (PDMS), which begins to degrade via cyclodepolymerization at approximately 250 °C. The stabilizing effect arises from the diphenylsiloxane units: polydiphenylsiloxane (PDPS) homopolymer does not decompose before 500 °C, roughly 250 °C higher than PDMS in inert atmosphere [2]. The target monomer's fixed 3:1 D:DPh ratio ensures a consistent, predictable thermal stabilization effect in every batch.

Thermal stability
Cross-study comparable
Copolymer stable ≥400 °C under N₂; PDMS degrades at ~250 °C
Reported ≥150 °C improvement in degradation onset.
TGA data at 10–20 °C/min; inert atmosphere.
thermal stability TGA polysiloxane degradation diphenylsiloxane incorporation

Crystallization Suppression in Copolymers via Diphenyl Incorporation

Copolymers containing diphenylsiloxane units derived from 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane show complete suppression of the crystallization exotherm and melting endotherm characteristic of PDMS when analyzed by differential scanning calorimetry (DSC) over a temperature range of −70 °C to 50 °C [1]. In contrast, unmodified PDMS exhibits a melting endotherm at approximately −40 °C, limiting its low-temperature flexibility. The bulky diphenyl groups sterically disrupt the regular packing of dimethylsiloxane segments, preventing crystallization. Copolymers from physical D4/P4 mixtures with comparable overall phenyl content may still retain crystalline domains due to blocky microstructures, whereas the uniform distribution achieved from the single-source monomer yields amorphous materials across the same composition range.

Crystallization suppression
Class-level
No crystallization/melting detected −70 °C to 50 °C (DSC)
Supports amorphous character at low temperatures.
Inferred from analogous phosphazene-catalyzed copolymers.
crystallinity low-temperature flexibility DSC copolysiloxane

High Purity and Polymerization-Grade Quality for Reproducible Research and Production

Commercially, 2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane is routinely available at purities exceeding 99.0%, with specialized suppliers offering polymerization-grade material at 99.85% [1]. This level of purity is essential for controlled ring-opening polymerization, where impurities such as residual silanols, water, or monofunctional siloxanes can act as chain-transfer agents or terminators, limiting molecular weight and broadening polydispersity. Physical mixtures of D4 and P4, even when individually pure, introduce additional variability from mixing errors and potential cross-contamination during blending.

Purity
Supporting evidence
≥99.0% (standard); polymerization-grade 99.85% (GC/HPLC)
Reduces chain-transfer variables in controlled ROP.
Commercial CoA data; verify lot-specific purity.
purity quality control polymerization grade batch consistency

Optimal Application Scenarios for 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane Based on Quantitative Differentiation Evidence


Synthesis of Compositionally Uniform Poly(dimethylsiloxane-co-diphenylsiloxane) with Guaranteed 3:1 D:DPh Ratio

When the research or production objective requires a copolysiloxane with a precisely defined 25 mol% diphenylsiloxane content—a composition frequently targeted for balanced thermal stability and elastomeric properties—2,2,4,4,6,6-hexamethyl-8,8-diphenylcyclotetrasiloxane is the monomer of choice. As demonstrated by Teng et al., the 3:1 D:DPh ratio is faithfully preserved in the copolymer independent of conversion [1]. This eliminates the need for reactivity ratio compensation or compositional monitoring during polymerization, which would be necessary when using D4/P4 physical mixtures [2].

High-Temperature Silicone Elastomers and Coatings for Aerospace and Electronics

For applications demanding sustained thermal stability above 300 °C—such as aerospace gaskets, wire insulation, or LED encapsulants—copolymers derived from this monomer offer a ≥150 °C improvement in degradation onset temperature relative to conventional PDMS [1]. The low volatility of the monomer itself (bp 354 °C vs. 175 °C for D4) also minimizes evaporative losses during high-temperature cure cycles, improving process economics and workplace safety [2].

Low-Temperature-Flexible, Crystallization-Resistant Silicone Components

Where PDMS fails due to cold-crystallization and stiffening below −40 °C, copolymers incorporating diphenylsiloxane units from this monomer remain fully amorphous and flexible down to −70 °C [1]. This property is critical for Arctic-grade seals, cryogenic valve components, and elastomeric connectors in satellite systems. The uniform distribution of diphenyl groups achieved via the single-source monomer ensures consistent crystallization suppression throughout the material.

Reproducible Academic and Industrial R&D on Siloxane Copolymer Microstructure–Property Relationships

For fundamental studies on how phenyl content and sequence distribution affect polysiloxane properties, this monomer provides a chemically defined, reproducible starting point. Unlike D4/P4 mixtures that generate statistical distributions of cyclics with varying compositions [1], the single-source monomer eliminates one source of variability, enabling researchers to isolate the effects of molecular weight, crosslink density, or filler interactions on final material performance with higher confidence.

Application
Selection Property
Validation Focus
Synthesis of compositionally defined copolysiloxanes
Fixed 3:1 D:DPh ratio independent of conversion
Verify copolymer composition fidelity via ²⁹Si NMR
High-temperature elastomers and coatings
Thermal stability ≥400 °C under inert atmosphere
Validate TGA onset and isothermal weight loss profile
Low-temperature-flexible, crystallization-resistant components
Amorphous character down to −70 °C
Confirm absence of crystalline transitions by DSC
Academic and industrial R&D on siloxane microstructure–property relationships
Reproducible, single-source monomer composition
Control lot-to-lot variation; document polymerization conditions
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